(R)-5-Methylpyrrolidin-2-one
Overview
Description
®-5-Methylpyrrolidin-2-one is a chiral organic compound that belongs to the class of pyrrolidinones It is characterized by a five-membered lactam ring with a methyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-methyl-2-pyrrolidone using a chiral catalyst to ensure the desired enantiomer is obtained. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to achieve high yield and enantiomeric purity.
Industrial Production Methods
In industrial settings, ®-5-Methylpyrrolidin-2-one can be produced through large-scale catalytic hydrogenation processes. The use of continuous flow reactors allows for efficient production with consistent quality. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-5-Methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: N-substituted pyrrolidinones
Scientific Research Applications
®-5-Methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Methylpyrrolidin-2-one involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Methylpyrrolidin-2-one: The enantiomer of ®-5-Methylpyrrolidin-2-one, with similar chemical properties but different biological activities.
2-Pyrrolidinone: Lacks the methyl group, resulting in different reactivity and applications.
N-Methylpyrrolidinone: Contains a methyl group on the nitrogen atom, leading to distinct chemical behavior.
Uniqueness
®-5-Methylpyrrolidin-2-one is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(5R)-5-methylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVRJLWYJGJTJ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21395-93-7 | |
Record name | (5R)- 5-Methyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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